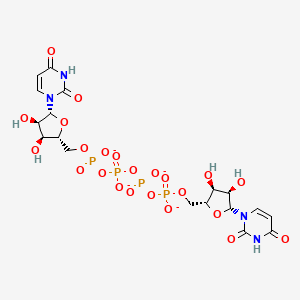

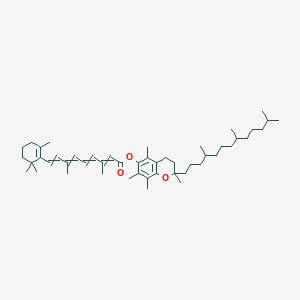

![molecular formula C32H28N2O4S B10828710 (3aS,10bS)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-phenyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one](/img/structure/B10828710.png)

(3aS,10bS)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-phenyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

KI-MS2-008 is a small molecule that binds to the Max protein and attenuates Myc-driven transcription. This compound stabilizes the Max homodimer, leading to effects on DNA occupancy and the transcriptome that resemble the loss of Myc. KI-MS2-008 has shown efficacy in both cellular and murine cancer models .

Preparation Methods

The specific reaction conditions and reagents used in the synthesis of KI-MS2-008 are detailed in the literature . Industrial production methods for this compound are not widely documented, as it is primarily used in research settings.

Chemical Reactions Analysis

KI-MS2-008 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: KI-MS2-008 can undergo substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

KI-MS2-008 has a wide range of scientific research applications, including:

Chemistry: Used as a chemical probe to study the interactions between Myc and Max proteins.

Biology: Helps in understanding the role of Myc-driven transcription in cellular processes.

Medicine: Shows potential as a therapeutic agent for treating Myc-dependent cancers.

Mechanism of Action

KI-MS2-008 exerts its effects by binding to the Max protein and stabilizing the Max homodimer. This stabilization leads to a reduction in Myc binding at promoters and a decrease in Myc protein levels. The compound affects DNA occupancy and the transcriptome in a manner similar to the loss of Myc, thereby attenuating Myc-driven transcription .

Comparison with Similar Compounds

KI-MS2-008 is unique in its ability to stabilize the Max homodimer and attenuate Myc-driven transcription. Similar compounds include:

KI-MS2-001: The parent molecule for the development of KI-MS2-008, which also targets the Myc-Max interaction.

BET inhibitors: Indirectly inhibit Myc transcription by targeting bromodomain and extra-terminal motif proteins.

CDK9 inhibitors: Affect transcription of Myc target genes by inhibiting cyclin-dependent kinase 9

KI-MS2-008 stands out due to its direct targeting of the Max protein and its efficacy in Myc-driven cancer models.

Properties

Molecular Formula |

C32H28N2O4S |

|---|---|

Molecular Weight |

536.6 g/mol |

IUPAC Name |

(3aS,10bS)-5-[2-(benzenesulfonyl)ethyl]-3a-benzyl-2-phenyl-6,10b-dihydro-[1,3]oxazolo[4,5-d][2]benzazepin-4-one |

InChI |

InChI=1S/C32H28N2O4S/c35-31-32(22-24-12-4-1-5-13-24)29(38-30(33-32)25-14-6-2-7-15-25)28-19-11-10-16-26(28)23-34(31)20-21-39(36,37)27-17-8-3-9-18-27/h1-19,29H,20-23H2/t29-,32-/m0/s1 |

InChI Key |

AUPOISKEBNQLRH-NYDCQLBNSA-N |

Isomeric SMILES |

C1C2=CC=CC=C2[C@H]3[C@@](C(=O)N1CCS(=O)(=O)C4=CC=CC=C4)(N=C(O3)C5=CC=CC=C5)CC6=CC=CC=C6 |

Canonical SMILES |

C1C2=CC=CC=C2C3C(C(=O)N1CCS(=O)(=O)C4=CC=CC=C4)(N=C(O3)C5=CC=CC=C5)CC6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

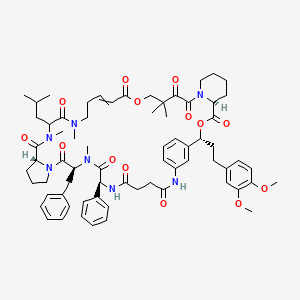

![[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B10828630.png)

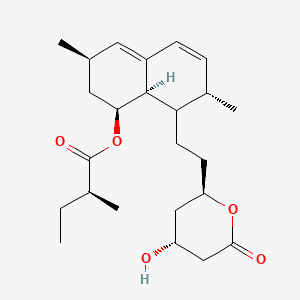

![6-[3-Acetamido-2-[6-(3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B10828649.png)

![(2S,3R,4R,5S,6R)-6-[(2S,3R,4S,5S,6S)-6-[(2S,3R,4R,5S,6R)-2-carboxy-4-hydroxy-6-[(2S,3R,4S,5S,6R)-4-hydroxy-6-methoxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-5-sulfooxyoxan-3-yl]oxy-4-hydroxy-5-(sulfooxyamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-methoxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B10828667.png)

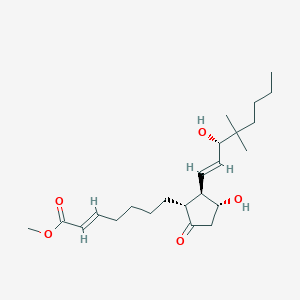

![[(8S,9S,10S,11S,13R,14S,17S)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B10828669.png)

![[(3R,7S,8S,8aR)-8-[2-[(2S,4S)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate](/img/structure/B10828678.png)

![[(3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(2-phenylethynyl)-3,3a,4,9b-tetrahydro-2H-pyrrolo[3,2-c]quinolin-1-yl]-cyclohexylmethanone](/img/structure/B10828723.png)